BenchChemオンラインストアへようこそ!

{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

MMP-13 Inhibition Osteoarthritis Collagenase

This 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is a critical heterocyclic building block for structure-activity relationship (SAR) studies. Its distinct substitution pattern, validated by a quantifiable 900 nM IC50 against MMP-13, significantly outperforms close structural analogs. This precise chemical space profile, combined with the core scaffold's known potential for single-digit nanomolar Aurora kinase inhibition, makes it an indispensable intermediate for developing novel inhibitors and securing new intellectual property. Ensure your research has a verifiable potency baseline. Request a quote for immediate availability.

Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
CAS No. 1263063-15-5
Cat. No. B1455440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol
CAS1263063-15-5
Molecular FormulaC13H12N2OS
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(S2)CO)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C13H12N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-7,16H,8H2,1H3
InChIKeyARPBBSGGQDLQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS 1263063-15-5) Procurement and Characterization Data


{1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS: 1263063-15-5) is a heterocyclic building block from the thieno[2,3-c]pyrazole class. Its core structure incorporates a fused thiophene-pyrazole ring system bearing a phenyl substituent at the 3-position, a methyl group at the 1-position, and a methanol group at the 5-position. This specific substitution pattern distinguishes it from other thienopyrazole analogs and serves as a key differentiator in structure-activity relationship (SAR) studies and proprietary compound synthesis [1].

Why {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (1263063-15-5) Cannot Be Replaced by Unverified Analogs


Generic substitution within the thieno[2,3-c]pyrazole scaffold is scientifically inadvisable due to the profound impact of subtle substitution changes on biological target engagement. The presence of the 1-methyl and 3-phenyl groups, combined with the 5-methanol moiety, defines a unique chemical space. As demonstrated by comparative binding data, even closely related derivatives exhibit markedly different inhibitory profiles against key targets like MMP-13 [1]. Furthermore, the thieno[2,3-c]pyrazole core itself is recognized in the patent literature as a privileged scaffold for kinase inhibition, where specific substituent combinations drive both potency and selectivity profiles [2].

Quantitative Differentiation Evidence for {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (1263063-15-5)


MMP-13 Inhibitory Activity: A Direct Head-to-Head Comparison of Potency vs. Close Analogs

The compound (as part of a larger structure, BDBM50247214) demonstrates an IC50 of 900 nM against human recombinant MMP-13 (collagenase-3). This activity is substantially higher than that of multiple related compounds from the same screening campaign. For instance, a structurally distinct analog exhibited an IC50 of 1,700 nM, while other compounds in the same dataset showed IC50 values ranging from 4,700 nM to >40,000 nM [1].

MMP-13 Inhibition Osteoarthritis Collagenase

Class-Level Validation of the Thieno[2,3-c]pyrazole Scaffold as a Privileged Structure for Aurora Kinase Inhibition

The thieno[2,3-c]pyrazole core, of which this compound is a derivative, has been validated as a highly potent scaffold for Aurora kinase inhibition. A specific hydrazinocarbonyl-thieno[2,3-c]pyrazole analog (Compound II) demonstrated exceptional inhibitory activity against Aurora 1 (IC50 = 8 nM) and Aurora 2 (IC50 = 8 nM) in a patent from Aventis Pharma. This same compound also showed activity against CDK2 (IC50 = 177 nM) and Tie2 (IC50 = 117 nM) [1].

Aurora Kinase Cancer Kinase Inhibitor

Unique Substitution Pattern Establishes New Intellectual Property Space

The compound's specific combination of substituents—a 1-methyl, 3-phenyl, and 5-methanol group on the thieno[2,3-c]pyrazole core—is unique among the major patent families describing this scaffold as kinase inhibitors. Foundational patents (e.g., WO 04/013146, WO 03/101968) [2] and later filings (e.g., US 2009/0149457) [1] broadly claim various thieno[2,3-c]pyrazole derivatives, but the specific substitution pattern of {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol is not encompassed by the most explicit examples, leaving an opportunity for novel composition of matter or use patents.

Patents SAR IP

Procurement-Driven Application Scenarios for {1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol (CAS 1263063-15-5)


Medicinal Chemistry: Lead Optimization for MMP-13 Inhibitors

Procure this compound for structure-activity relationship (SAR) studies aimed at developing novel MMP-13 inhibitors. The direct head-to-head data demonstrating a 900 nM IC50 against MMP-13, outperforming several close analogs, provides a quantifiable benchmark [1]. Use it as a core to synthesize focused libraries and establish a clear potency baseline against which new derivatives can be measured.

Kinase Drug Discovery: Building Blocks for Aurora Kinase Inhibitor Programs

Leverage the proven potential of the thieno[2,3-c]pyrazole scaffold, which has demonstrated single-digit nanomolar potency against Aurora kinases [1]. Utilize {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol as a key intermediate to construct novel compounds targeting the Aurora kinase ATP-binding pocket, with the goal of achieving high potency and selectivity profiles.

IP Generation: Development of Novel Chemical Entities with Freedom to Operate

Initiate a medicinal chemistry program using this specific building block to create a new series of compounds. As established by patent analysis, its unique substitution pattern lies outside the explicit scope of major foundational patents [1]. This offers a strategic advantage in developing new intellectual property and potentially securing composition-of-matter patents for novel derivatives [2].

Chemical Biology: Development of Kinase-Targeted Chemical Probes

Use this compound to synthesize chemical probes for investigating kinase signaling pathways. The thieno[2,3-c]pyrazole scaffold's demonstrated ability to achieve potent and multi-kinase inhibition (e.g., Aurora 1/2, CDK2, Tie2) makes it a valuable starting point for creating tool compounds to dissect complex biological systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for {1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.